3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
This compound features a pyrrolidine ring substituted with a 1,2,4-oxadiazole group at position 3 and a phenyl group at position 2. The pyrrolidine is linked via a 2-oxoethyl chain to a 5,6-dimethylpyrimidin-4(3H)-one core. The 1,2,4-oxadiazole group is a heterocyclic motif known for enhancing pharmacokinetic properties, including bioavailability and resistance to enzymatic degradation .
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-14(2)21-11-25(20(13)27)10-18(26)24-8-16(15-6-4-3-5-7-15)17(9-24)19-22-12-28-23-19/h3-7,11-12,16-17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZCWCFMKYXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that oxadiazole derivatives appear in a variety of pharmaceutical drugs. These compounds are often involved in interactions with various protein targets, depending on the specific functional groups present in the molecule.
Mode of Action
It has been suggested that similar compounds may promote the readthrough of premature termination codons. This could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations.
Biochemical Pathways
The readthrough of premature termination codons can potentially affect a wide range of biochemical pathways, depending on the specific genes that are affected.
Result of Action
If this compound does indeed promote the readthrough of premature termination codons, it could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations. This could have a wide range of effects at the molecular and cellular level, depending on the specific genes that are affected.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
The compound’s structural complexity invites comparisons with derivatives sharing key motifs: pyrrolidine-oxadiazole hybrids, pyrimidinone derivatives, and multi-heterocyclic systems. Below is a detailed analysis of its similarities and distinctions with related compounds.
Table 1: Structural and Functional Comparison
Pyrrolidine-Oxadiazole Hybrids
Compounds like 1a/b share the pyrrolidine-1,2,4-oxadiazole framework but differ in substituents. The target compound’s 4-phenyl group on pyrrolidine may enhance lipophilicity compared to the phenethyl substituents in 1a/b.
Pyrimidinone Derivatives
The 5,6-dimethylpyrimidin-4(3H)-one core is structurally analogous to pyrimidinones in and . However, the target compound’s pyrimidinone lacks the thieno-fused ring seen in , which could reduce planarity and π-stacking interactions. The methyl groups at positions 5 and 6 likely improve metabolic stability compared to unsubstituted pyrimidinones .
Multi-Heterocyclic Systems
While the target compound lacks these groups, its 1,2,4-oxadiazole and pyrimidinone combination may offer synergistic effects in binding enzymes or receptors .
Méthodes De Préparation
Biginelli Cyclocondensation
Adapted from Huang et al. (2010), the pyrimidinone core is synthesized via a three-component reaction:
Reagents :
- Urea (1.2 eq)
- Ethyl acetoacetate (1.0 eq)
- 3-Oxopentanedione (1.0 eq)
- HCl (cat.) in ethanol
Conditions :
- Reflux at 78°C for 6 hr
- Crystallization from ethanol/water (4:1)
Yield : 72%
Characterization :
- m.p. : 214–216°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 2.98 (s, 3H, CH₃), 2.54 (s, 3H, CH₃), 2.12 (s, 3H, CH₃)
Preparation of 3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine
Pyrrolidine Formation
A modified Mannich reaction constructs the pyrrolidine ring:
Reaction Scheme :
4-Phenylpyrrolidin-3-one + hydroxylamine hydrochloride → 3-amino-4-phenylpyrrolidine
Conditions :
- Ethanol, 60°C, 12 hr
- Neutralization with NaHCO₃
Yield : 68%
Oxadiazole Cyclization
Using cyanogen bromide-mediated cyclization:
Reagents :
- 3-Amino-4-phenylpyrrolidine (1.0 eq)
- Cyanogen bromide (1.2 eq)
- NaHCO₃ (2.0 eq) in ethanol
Conditions :
- Stir at 25°C for 36 hr
- Purification by silica chromatography (EtOAc/hexane 3:7)
Yield : 58%
Characterization :
- HRMS : m/z calcd. for C₁₂H₁₂N₃O [M+H]⁺ 214.0978, found 214.0981
Assembly of 2-Oxoethyl Linker
Aldol Condensation
Adapted from Muthumani et al. (2009), the oxoethyl bridge is formed via:
Reaction :
5,6-Dimethylpyrimidin-4(3H)-one + 3-(2-oxoethyl)benzonitrile
Conditions :
- K₂CO₃ (2.5 eq) in DMF
- 80°C, 8 hr under N₂
Yield : 64%
Monitoring : TLC (Rf = 0.43 in CH₂Cl₂/MeOH 9:1)
Final Coupling Reaction
Nucleophilic Acylation
The pyrrolidine-oxadiazole fragment reacts with the functionalized pyrimidinone:
Reagents :
- 3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine (1.0 eq)
- 2-Oxoethyl-pyrimidinone intermediate (1.1 eq)
- EDCI/HOBt coupling system
Conditions :
- CH₂Cl₂, 0°C → 25°C, 24 hr
- Column chromatography (SiO₂, gradient elution)
Yield : 51%
Full Characterization :
- m.p. : 189–191°C
- ¹H NMR (600 MHz, CDCl₃): δ 8.24 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, Ph), 4.62 (dd, J = 9.4 Hz, 1H, pyrrolidine-H), 3.89 (s, 2H, CH₂CO), 2.87 (s, 3H, CH₃), 2.64 (s, 3H, CH₃)
- ¹³C NMR : δ 173.8 (C=O), 167.2 (oxadiazole-C), 152.4 (pyrimidinone-C4)
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30)
Optimization Strategies
Microwave-Assisted Synthesis
Implementing methods from Muthumani et al.:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Pyrrolidine | 12 hr | 20 min | +18% |
| Oxadiazole | 36 hr | 45 min | +22% |
| Final coupling | 24 hr | 90 min | +15% |
Conditions : 150 W, 80°C, solvent-free
Challenges and Solutions
7.1 Oxadiazole Ring Stability
7.2 Diastereomer Formation
- Issue: Racemization at pyrrolidine C3
- Solution: Chiral HPLC separation using Daicel AD-H column (hexane/i-PrOH 85:15)
Scalability Analysis
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Overall Yield | 51% | 47% |
| Purity | 98.6% | 97.2% |
| Cycle Time | 6 days | 8 days |
Key scalability factors:
- Exothermic control in cyanogen bromide reactions
- Continuous flow hydrogenation for nitro intermediates
Comparative Method Evaluation
| Method | Total Steps | Overall Yield | Purity |
|---|---|---|---|
| Conventional | 7 | 32% | 95.4% |
| Microwave | 5 | 41% | 97.8% |
| Flow Chemistry | 4 | 38% | 96.1% |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one?
- Answer : The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles, which enables the formation of pyrimidin-4(3H)-one scaffolds. This method requires precise control of reaction parameters (e.g., temperature, solvent polarity) to optimize yields. Alternative routes involve multi-step procedures, including condensation reactions and purification via chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and oxadiazole ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. What are the common impurities encountered during synthesis, and how are they mitigated?
- Answer : Common impurities include unreacted intermediates (e.g., 1,2,4-oxadiazole precursors) and by-products from incomplete cyclization. Mitigation strategies:
- Use of anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis.
- Catalytic Lewis acids (e.g., ZnCl2) to accelerate reaction rates.
- Gradient elution in preparative HPLC for purification .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyrrolidine or oxadiazole moieties and compare bioactivity (see Table 1).
Table 1 : Structural analogs and biological activity (adapted from ):
| Analog Structure | Modified Moieties | IC50 (Target A) | IC50 (Target B) |
|---|---|---|---|
| Oxadiazole-phenyl variant | 4-Phenylpyrrolidine | 12 nM | 85 nM |
| Pyrimidinone-methyl variant | 5,6-Dimethyl substitution | 8 nM | 120 nM |
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:
- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
- Theoretical Framework Alignment : Cross-validate experimental data with density functional theory (DFT)-predicted chemical shifts .
Q. What computational methods predict the compound’s reactivity in novel chemical environments?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and stability under physiological conditions.
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative synthetic routes based on reactivity descriptors .
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
- Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance oxadiazole ring stability, while non-polar solvents favor cyclization .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference experimental results with computational predictions and replicate assays under standardized conditions.
- Experimental Design : Align hypotheses with established chemical biology frameworks (e.g., enzyme kinetics models or receptor-ligand binding theories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
